4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine
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Overview
Description
4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromophenyl group at the 4-position and two methyl groups at the 2 and 5 positions of the pyrazole ring. The presence of the bromine atom and the specific substitution pattern makes this compound interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target proteins, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
For instance, inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src can disrupt pathways like the MAPK/ERK pathway and the PI3K/Akt pathway , which are critical for cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and stability .
Result of Action
Based on the known targets of similar compounds, it can be inferred that it may lead to the inhibition of cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine typically involves the reaction of 3-bromoaniline with 2,5-dimethyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-1,5-dimethylpyrazole
- 4-(3-Bromophenyl)-3,5-dimethylpyrazole
- 4-(3-Bromophenyl)-2,5-dimethyl-1H-pyrazole
Uniqueness
4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl groups at specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-bromophenyl)-2,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHXZOPLCIEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.